

# An In-depth Technical Guide on the Spectroscopic Data of 4-(Dimethylamino)benzaldehyde

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## Compound of Interest

4-  
Compound Name: [(Dimethylamino)methyl]benzaldehyde  
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This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Dimethylamino)benzaldehyde, a compound of significant interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for these analyses.

## Spectroscopic Data

The spectroscopic data for 4-(Dimethylamino)benzaldehyde is summarized below, offering key insights into its molecular structure and electronic properties.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.73	Singlet	1H	Aldehyde (-CHO)
7.73	Doublet	2H	Aromatic (ortho to -CHO)
6.69	Doublet	2H	Aromatic (ortho to -N(CH <sub>3</sub> ) <sub>2</sub> )
3.08	Singlet	6H	N-Methyl (-N(CH <sub>3</sub> ) <sub>2</sub> )

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

<sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
190.4	Aldehyde Carbonyl (C=O)
154.4	Aromatic (C-N)
132.1	Aromatic (CH, ortho to -CHO)
125.3	Aromatic (C-CHO)
111.1	Aromatic (CH, ortho to -N(CH <sub>3</sub> ) <sub>2</sub> )
40.2	N-Methyl Carbon (-N(CH <sub>3</sub> ) <sub>2</sub> )

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz[1]

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(Dimethylamino)benzaldehyde exhibits characteristic absorption bands.[2][3][4][5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2800-2700	Medium	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1520, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1360	Medium	C-N stretch (aromatic amine)
~820	Strong	C-H bend (para-disubstituted benzene)

Note: Specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

$\lambda_{\text{max}}$ (nm)	Solvent
385	Not specified
369 ( $\lambda_{\text{min}}$ )	Not specified
240	Not specified

Data from various sources indicate a strong absorbance in the UV region, characteristic of conjugated aromatic systems.<sup>[3][6][7][8]</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

A sample of 4-(Dimethylamino)benzaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube. The tube is then placed in the NMR spectrometer. For  $^1\text{H}$  NMR, the spectrum is acquired at a frequency of 400 MHz. For  $^{13}\text{C}$  NMR, a frequency of 101 MHz is used. The resulting Free Induction Decay (FID) is Fourier

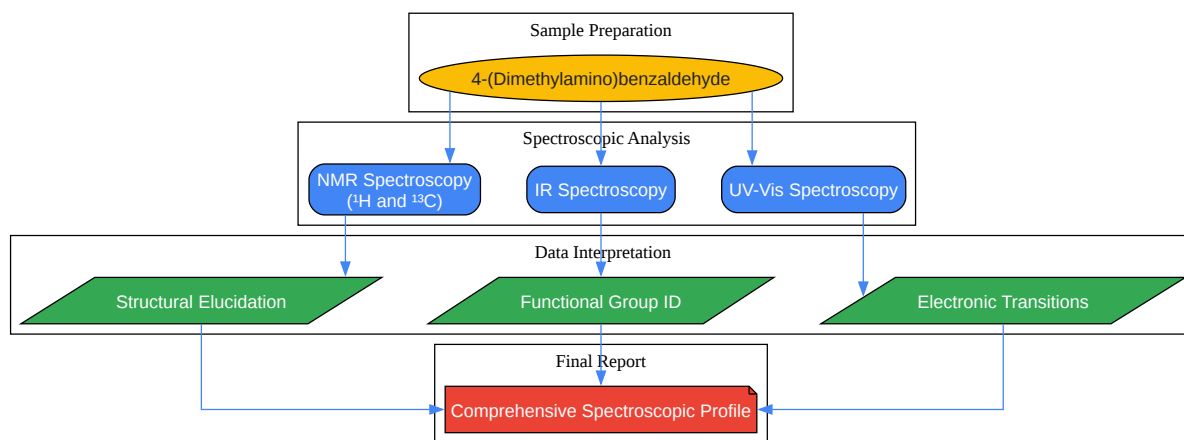
transformed to obtain the NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[1]

For solid samples, the KBr pellet method is commonly employed. A small amount of 4-(Dimethylamino)benzaldehyde is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

A dilute solution of 4-(Dimethylamino)benzaldehyde is prepared using a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer. The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline correction.[3][6]

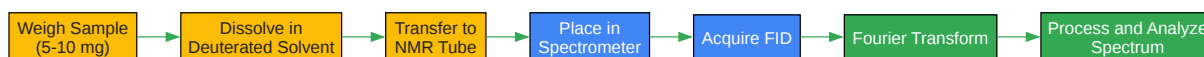
## Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-(Dimethylamino)benzaldehyde.



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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.



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Caption: Step-by-step protocol for Nuclear Magnetic Resonance (NMR) analysis.

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Address: 3281 E Guasti Rd

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